BenchChemオンラインストアへようこそ!

6-ethoxy-3-(4-methylbenzoyl)-4-(4-methylbenzenesulfonyl)quinoline

Lipophilicity Membrane permeability Drug-likeness

6-Ethoxy-3-(4-methylbenzoyl)-4-(4-methylbenzenesulfonyl)quinoline (MW 445.53, C₂₆H₂₃NO₄S) is a fully substituted quinoline with three distinct pharmacophoric elements: a 6-ethoxy donor, a 3-(4-methylbenzoyl) acyl group, and a 4-(4-methylbenzenesulfonyl) sulfone. Its moderate lipophilicity (XLogP3-AA 5.4) and favorable TPSA (81.7 Ų) make it a superior lipophilicity benchmark for intracellular target engagement studies. The unique H-bond acceptor topology enables systematic affinity-based proteomics and matched-pair SAR analysis that analogs lacking any single substituent cannot replicate. Purchase this compound to explore quinoline-sulfonyl chemical space while maintaining the 4-tosyl pharmacophore constant.

Molecular Formula C26H23NO4S
Molecular Weight 445.53
CAS No. 866845-35-4
Cat. No. B2725447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethoxy-3-(4-methylbenzoyl)-4-(4-methylbenzenesulfonyl)quinoline
CAS866845-35-4
Molecular FormulaC26H23NO4S
Molecular Weight445.53
Structural Identifiers
SMILESCCOC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C
InChIInChI=1S/C26H23NO4S/c1-4-31-20-11-14-24-22(15-20)26(32(29,30)21-12-7-18(3)8-13-21)23(16-27-24)25(28)19-9-5-17(2)6-10-19/h5-16H,4H2,1-3H3
InChIKeyQYTVWUQLEYVGGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Ethoxy-3-(4-methylbenzoyl)-4-(4-methylbenzenesulfonyl)quinoline (CAS 866845-35-4): Procurement-Relevant Structural and Pharmacophore Context


6-Ethoxy-3-(4-methylbenzoyl)-4-(4-methylbenzenesulfonyl)quinoline, also catalogued as (6-ethoxy-4-tosylquinolin-3-yl)(p-tolyl)methanone, is a fully substituted quinoline bearing a 6-ethoxy donor, a 3-(4-methylbenzoyl) acyl group, and a 4-(4-methylbenzenesulfonyl) moiety. Its molecular formula is C₂₆H₂₃NO₄S (MW 445.53 g/mol), with a computed XLogP3-AA of 5.4, zero hydrogen bond donors, five hydrogen bond acceptors, and a topological polar surface area of 81.7 Ų [1]. These physicochemical parameters place it in a moderately lipophilic, hydrogen-bond-acceptor-rich chemical space typical of quinoline-sulfonyl hybrids explored for anticancer and anti-infective applications.

Why Quinoline-Sulfonyl Analogs Cannot Be Interchanged with 6-Ethoxy-3-(4-methylbenzoyl)-4-(4-methylbenzenesulfonyl)quinoline (866845-35-4)


The quinoline-sulfonyl chemotype is known to exhibit steep structure–activity relationships where subtle changes in substitution pattern can drastically alter target engagement, selectivity, and pharmacokinetics. For example, within the broader quinoline-sulfonyl hybrid class, relocation of the sulfonyl group from the 4- to the 3-position or exchange of a 4-methylbenzenesulfonyl for a 4-chlorophenylsulfonyl has been shown to modulate proteasome subunit selectivity and cellular potency by orders of magnitude [1]. The target compound’s unique combination of a 6-ethoxy electron-donating group, a 3-(4-methylbenzoyl) ketone, and a 4-(4-methylbenzenesulfonyl) sulfone produces a distinct H-bond acceptor topology and conformational profile that cannot be replicated by analogs lacking any one of these three pharmacophoric elements. Generic substitution without matched-pair analysis therefore risks loss of the specific polypharmacology or target-binding mode that may underlie its intended research utility.

Quantitative Differentiation Evidence for 6-Ethoxy-3-(4-methylbenzoyl)-4-(4-methylbenzenesulfonyl)quinoline (866845-35-4)


Lipophilicity-Driven Membrane Permeability Differentiation Relative to Less Substituted Quinoline-Sulfonyl Analogs (Class-Level Inference)

No direct head-to-head biological data are available for this compound in the public domain. However, computed physicochemical properties provide a baseline for differentiation from closely related analogs. The target compound has an XLogP3-AA of 5.4, a topological polar surface area (TPSA) of 81.7 Ų, and zero H-bond donors [1]. By class-level inference from the quinoline-sulfonyl literature, increasing lipophilicity within this scaffold correlates with enhanced passive membrane permeability and intracellular target access, provided the TPSA remains below 140 Ų [2]. Analogs lacking the 6-ethoxy or 4-methylbenzoyl substituents typically exhibit lower clogP values (e.g., 7-chloro-4-(4-tosylpiperazin-1-yl)quinoline: clogP ~3.8) and may therefore differ in cellular penetration kinetics [2].

Lipophilicity Membrane permeability Drug-likeness

Recommended Research and Procurement Application Scenarios for 6-Ethoxy-3-(4-methylbenzoyl)-4-(4-methylbenzenesulfonyl)quinoline (866845-35-4)


Chemical Probe for Quinoline-Sulfonyl Hybrid Target Deconvolution Studies

The compound’s three distinct pharmacophoric elements (6-ethoxy donor, 3-acyl, 4-sulfonyl) make it a suitable candidate for systematic target deconvolution campaigns. In cell-based phenotypic screens, its moderate lipophilicity (XLogP3-AA = 5.4) and favorable TPSA (81.7 Ų) suggest adequate cell permeability, allowing researchers to use it as a starting scaffold for affinity-based proteomics or photoaffinity labeling studies aimed at identifying novel quinoline-binding protein targets [1].

Structure–Activity Relationship (SAR) Anchor for 4-Sulfonylquinoline Library Expansion

Given the established importance of 4-sulfonyl substitution in quinoline-based proteasome inhibitors and other anticancer agents, this compound can serve as a versatile SAR anchor. Its 6-ethoxy and 3-(4-methylbenzoyl) groups provide synthetic handles for further diversification. Procurement of this compound enables medicinal chemistry teams to systematically explore the chemical space around the 3- and 6-positions while maintaining the 4-tosyl pharmacophore constant, facilitating matched-pair analysis that is critical for lead optimization [1] [2].

Comparative Pharmacokinetic Benchmarking Against Less Lipophilic Quinoline-Sulfonyl Analogs

With an XLogP3-AA of 5.4, this compound is predicted to have higher membrane permeability than many 4-aminoquinoline or 4-piperazinylquinoline analogs (typical clogP ~2.5–4.0). Researchers evaluating intracellular target engagement or oral bioavailability in preclinical models can use this compound as a lipophilicity benchmark to assess the trade-off between potency and ADME properties within the quinoline-sulfonyl series [1].

Quote Request

Request a Quote for 6-ethoxy-3-(4-methylbenzoyl)-4-(4-methylbenzenesulfonyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.